molecular formula C7H6N2O4 B112913 3-Amino-4-nitrobenzoic acid CAS No. 6968-22-5

3-Amino-4-nitrobenzoic acid

Cat. No.: B112913
CAS No.: 6968-22-5
M. Wt: 182.13 g/mol
InChI Key: LYCCVBLUKJRDOF-UHFFFAOYSA-N
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Description

3-Amino-4-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4. It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and a nitro group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 3-Amino-4-nitrobenzoic acid (3N-4ABA) is certain key binding sites, especially in relation to S. aureus and KDM4, as indicated by molecular docking studies . The compound has shown a higher affinity for these sites, suggesting that it may interact with these targets to exert its effects .

Mode of Action

3N-4ABA has been found to form monoligand metal complexes, particularly with Cu (II) ions . In these complexes, Cu (II) ions coordinate two 3N-4ABA molecules bidentately through the oxygen atoms of the carboxylate group . This interaction leads to the formation of a distorted octahedron due to the Jahn-Teller effect .

Biochemical Pathways

They are used as a substrate for the synthesis of folic acid in many bacterial, yeast, and plant species .

Pharmacokinetics

It is known that the compound forms a crystal hydrate with the formula of [cu (3n-4aba) 2 (h 2 o) 2 ]·h 2 o . This suggests that the compound’s bioavailability may be influenced by its ability to form such complexes.

Result of Action

In silico studies have suggested that the compound may have antimicrobial and antitumor activities . This is indicated by the compound’s high affinity for certain key binding sites, particularly in relation to S. aureus and KDM4 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3N-4ABA. For instance, the compound’s ability to form monoligand metal complexes with Cu (II) ions suggests that the presence of such ions in the environment could potentially influence its action . Additionally, the formation of a crystal hydrate suggests that the compound’s stability and action may be influenced by the presence of water molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-4-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of benzoic acid, followed by the reduction of the nitro group to an amino group. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be achieved using reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of methyl benzoate, followed by hydrolysis to yield the desired compound . This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation.

    Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 3,4-Diaminobenzoic acid.

    Substitution: Various acylated or alkylated derivatives.

    Oxidation: Quinones and related compounds.

Comparison with Similar Compounds

3-Amino-4-nitrobenzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-amino-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCCVBLUKJRDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281179
Record name 3-amino-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6968-22-5
Record name 6968-22-5
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Record name 3-amino-4-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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